2-Bromo-6-(chloromethyl)-4-nitrophenol
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Overview
Description
2-Bromo-6-(chloromethyl)-4-nitrophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenolic ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 2,6-dichlorophenol followed by nitration and subsequent chloromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective substitution at the desired positions on the phenolic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
2-Bromo-6-(chloromethyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitrophenol is primarily related to its ability to interact with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The halogen atoms can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Chloro-6-(chloromethyl)-4-nitrophenol: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and properties.
4-Nitrophenol: Lacks the halogen substituents, resulting in different chemical behavior and applications.
Uniqueness
2-Bromo-6-(chloromethyl)-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenolic ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10491-25-5 |
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Molecular Formula |
C7H5BrClNO3 |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)-4-nitrophenol |
InChI |
InChI=1S/C7H5BrClNO3/c8-6-2-5(10(12)13)1-4(3-9)7(6)11/h1-2,11H,3H2 |
InChI Key |
RCZROJNOIDXUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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